molecular formula C14H17N3O4 B4050288 MFCD02085652

MFCD02085652

Cat. No.: B4050288
M. Wt: 291.30 g/mol
InChI Key: KPRFTRSEJHOVCI-UHFFFAOYSA-N
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Description

The compound “4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring with two methoxy groups attached . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a pyrimidine ring and a phenyl ring. The phenyl ring has two methoxy groups attached, which could influence the compound’s reactivity and interactions .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The pyrimidine ring, the methoxy groups, and the amide group could all potentially participate in various chemical reactions .

Scientific Research Applications

Anticancer Drug Development

A novel oral anticancer drug, S-1, was developed to enhance the efficacy and reduce the toxicity of 5-fluorouracil (5-FU). S-1 comprises tegafur, a prodrug that is metabolically converted to 5-FU, and two modulators (gimestat and otastat potassium) that inhibit the degradation of 5-FU and mitigate its gastrointestinal toxicity. This drug demonstrates the potential of pyrimidine derivatives in targeted cancer therapy, with clinical trials confirming its effectiveness and tolerability in advanced gastric cancer patients (Sakata et al., 1998).

Environmental Health and Safety

Research on polybrominated diphenyl ethers (PBDEs), used as flame retardants, illustrates the environmental and occupational exposure risks associated with chemical compounds. Workers at electronics dismantling plants showed significantly higher levels of PBDEs compared to controls, emphasizing the importance of monitoring and managing chemical exposures to safeguard health (Sjödin et al., 1999).

Neuropharmacology

The neuropharmacological properties of 2,5-dimethoxy-4-methylamphetamine (DOM) were studied, highlighting the complex interactions between chemical structures and their biological effects on the nervous system. This research underscores the significance of understanding the neuropharmacological implications of synthetic compounds, which may inform the development of new therapeutic agents or elucidate the mechanisms underlying drug-induced changes in perception and behavior (Wallach et al., 1972).

Pharmacokinetics and Metabolism

Investigations into the pharmacokinetics and metabolism of anticonvulsant agents, such as N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624), offer insights into the absorption, distribution, metabolism, and excretion (ADME) of therapeutic compounds. Such studies are crucial for optimizing drug dosing, minimizing toxicities, and enhancing therapeutic efficacy (Martin et al., 1997).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context in which it is used. For example, some compounds with a similar structure are known to interact with serotonin receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, chemical properties, and potential applications. It could also be interesting to investigate its biological activity and potential uses in medicine or other fields .

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-7-11(13(15)18)12(17-14(19)16-7)9-6-8(20-2)4-5-10(9)21-3/h4-6,12H,1-3H3,(H2,15,18)(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRFTRSEJHOVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=C(C=CC(=C2)OC)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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